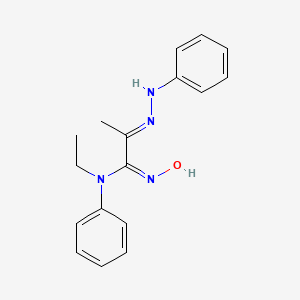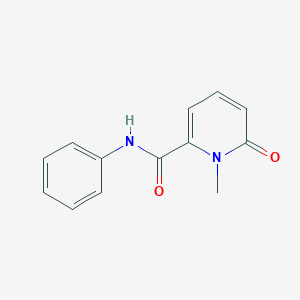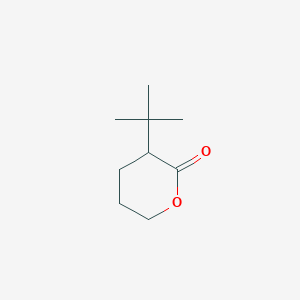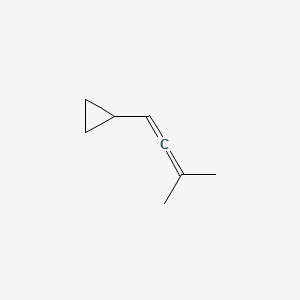
1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- is a heterocyclic aromatic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by chlorination to introduce the dichloromethyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- can be compared with other similar compounds such as:
1,3,5-Triazine, 2,4,6-trichloro-: This compound has three chlorine atoms attached to the triazine ring and is known for its use in herbicides.
1,3,5-Triazine, 2,4-diamino-6-chloro-: This compound has amino groups and a chlorine atom, and it is used in the synthesis of pharmaceuticals.
1,3,5-Triazine, 2,4,6-triphenyl-: This compound has three phenyl groups attached to the triazine ring and is used in the synthesis of polymers and other materials.
The uniqueness of 1,3,5-Triazine, 2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59455-74-2 |
|---|---|
Molecular Formula |
C16H10Cl3N3 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-(dichloromethyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H10Cl3N3/c17-12-8-6-11(7-9-12)15-20-14(10-4-2-1-3-5-10)21-16(22-15)13(18)19/h1-9,13H |
InChI Key |
GWNJTIOXZSKALW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)
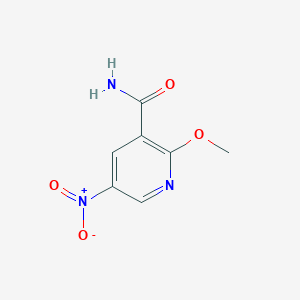
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
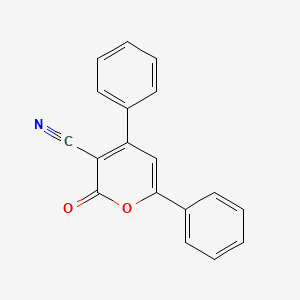
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

